molecular formula C10H11NO6 B1331384 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid CAS No. 73357-18-3

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

Cat. No.: B1331384
CAS No.: 73357-18-3
M. Wt: 241.2 g/mol
InChI Key: WJPMJFUEMVXUCV-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid is an organic compound characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid typically involves the nitration of 4,5-dimethoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-(4,5-Dimethoxy-2-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

The compound can be synthesized through various methods, including nitration of phenylacetic acid. Its applications in organic synthesis include:

  • Protecting Group in Organic Synthesis :
    • 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid can act as a protecting group for alcohols, facilitating the selective protection and deprotection of functional groups during multi-step syntheses .
  • Precursor for Heterocycles :
    • The compound is a precursor for synthesizing biologically active heterocycles. For instance, complete reduction yields anilines that can cyclize to form lactams, which are crucial in drug development .
  • Antibacterial Activity :
    • Recent studies have demonstrated its derivatives' antibacterial properties against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. These derivatives were optimized for enhanced activity by modifying the proline moiety .

The biological significance of this compound extends to its antiproliferative properties against various human tumor cell lines:

  • Case Study on Antiproliferative Activity :
    • A study involving microwave-assisted multicomponent synthesis showcased the compound's derivatives' ability to inhibit tumor cell growth effectively. The derivatives exhibited significant antiproliferative activity across six human solid tumor cell lines, with some compounds showing promising drug-likeness profiles .

Agrochemical Applications

The compound has also been explored for its herbicidal properties:

  • Selective Herbicide :
    • Its selective herbicidal activity makes it suitable for agricultural applications, potentially aiding in the development of new herbicides that minimize crop damage while effectively controlling weeds .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisActs as a protecting group for alcohols; precursor for heterocycles.
Antibacterial ActivityExhibits antibacterial properties against resistant bacterial strains; derivatives optimized for enhanced activity.
Antiproliferative ActivityDemonstrated antiproliferative effects on human tumor cell lines; evaluated through in vitro studies and drug-likeness assessments.
Herbicide DevelopmentExplored as an effective herbicide with selective properties, contributing to agrochemical advancements.

Comparison with Similar Compounds

  • 2-(4,5-Dimethoxyphenyl)acetic acid
  • 2-(4,5-Dimethoxy-2-aminophenyl)acetic acid
  • 2-(4,5-Dimethoxy-2-hydroxyphenyl)acetic acid

Comparison: 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction and participate in various chemical transformations, making this compound versatile in synthetic and medicinal chemistry.

Biological Activity

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (CAS Number: 73357-18-3) is an organic compound notable for its unique chemical structure, which includes two methoxy groups and a nitro group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N1O6C_{10}H_{11}N_{1}O_{6}. The presence of the nitro group (–NO₂) is significant as it enhances the compound's reactivity and biological activity compared to its analogs, such as 2-(4,5-Dimethoxyphenyl)acetic acid.

Currently, the specific mechanism of action for this compound remains largely undefined. However, it is hypothesized that the compound may interact with various biological targets due to its structural characteristics. The nitro group can undergo reduction reactions, potentially leading to biologically active amines or other derivatives that could exhibit different pharmacological properties .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. In comparative studies, certain analogs demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundTarget BacteriaMIC (µg/mL)Inhibition Zone (mm)
This compoundE. coli5024
Related Compound AS. aureus4029
Related Compound BP. aeruginosa3030

These findings suggest that the compound could be a viable candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations similar to those used for conventional anti-inflammatory drugs like dexamethasone .

CytokineCompound Concentration (µg/mL)Inhibition (%)
TNF-α1078
IL-61089

This data indicates promising anti-inflammatory properties that warrant further exploration.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds. For example:

  • Synthesis of Nitro Derivatives : A study synthesized various nitro derivatives and evaluated their antibacterial activities against resistant strains of bacteria. The results indicated that certain modifications enhanced potency against Gram-positive pathogens .
  • Evaluation in Cancer Models : Another investigation assessed the effects of structurally similar compounds on leukemia cell lines, revealing significant pro-apoptotic activity at low concentrations . Although direct studies on our target compound are lacking, these findings support the hypothesis that it may possess anticancer properties.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPMJFUEMVXUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297115
Record name (4,5-Dimethoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73357-18-3
Record name 73357-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114123
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-Dimethoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

First, 3,4-dimethoxyphenylacetic acid (49.05 g, 0.25 mol) is added in batches to concentrated nitric acid (500 ml), with cooling, at 30° C. and stirred for a further 15 minutes with cooling. The reaction mixture is poured onto ice water (1.5 liters), the precipitate obtained is suction filtered, washed with ice water until neutral and dried. Yield: 56.4 g. Mp: 209°-211° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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